

# An In-depth Technical Guide to 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

Cat. No.: B172950

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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Molecular Structure and Properties

**3-Bromo-5-fluoro-2-hydroxybenzaldehyde** is a substituted aromatic aldehyde. The presence of bromine, fluorine, hydroxyl, and aldehyde functional groups on the benzene ring makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
IUPAC Name	3-bromo-5-fluoro-2-hydroxybenzaldehyde	[1]
CAS Number	178546-34-4	[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrFO <sub>2</sub>	[2][3]
Molecular Weight	219.01 g/mol	[2][3]
Physical Form	Solid	[1]
Melting Point	Data not available. For the structurally similar 3-Bromo-5-chloro-2-hydroxybenzaldehyde, the melting point is reported as 85-88°C.[4]	-
Boiling Point	Data not available. For the structurally similar 3-Bromo-5-chloro-2-hydroxybenzaldehyde, the boiling point is reported as 245.3°C at 760 mmHg.[4]	-
Solubility	Data not available. Likely soluble in common organic solvents.	-

Table 2: Spectroscopic Data Summary (Predicted and from similar compounds)

Technique	Expected Features
$^1\text{H}$ NMR	Aromatic protons, an aldehyde proton (around 9-10 ppm), and a hydroxyl proton.
$^{13}\text{C}$ NMR	Aromatic carbons, a carbonyl carbon from the aldehyde group (around 190 ppm).
IR Spectroscopy	Characteristic peaks for O-H stretching (broad), C=O stretching (aldehyde), C-Br stretching, and C-F stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine.

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** is not readily available in the cited literature, a plausible synthetic route can be devised based on established methods for similar compounds, such as the bromination of a substituted salicylaldehyde or the formylation of a substituted phenol.

### Proposed Synthetic Workflow

A potential method for the synthesis of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** is the ortho-bromination of 5-fluorosalicylaldehyde. This approach is based on the known reactivity of phenolic compounds towards electrophilic substitution.



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Caption: Proposed synthesis workflow for **3-Bromo-5-fluoro-2-hydroxybenzaldehyde**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of similar brominated phenolic aldehydes.

#### Materials:

- 5-Fluorosalicylaldehyde
- N-Bromosuccinimide (NBS) or Bromine ( $\text{Br}_2$ )
- Acetonitrile or Dichloromethane (as solvent)
- Deionized water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate (as eluents)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 5-fluorosalicylaldehyde (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Bromination:** Cool the solution in an ice bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes. Alternatively, a solution of bromine (1.1 equivalents) in the same solvent can be added dropwise.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with deionized water. If an organic solvent like dichloromethane is used, separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **3-Bromo-5-fluoro-2-hydroxybenzaldehyde**.
- **Characterization:** Characterize the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

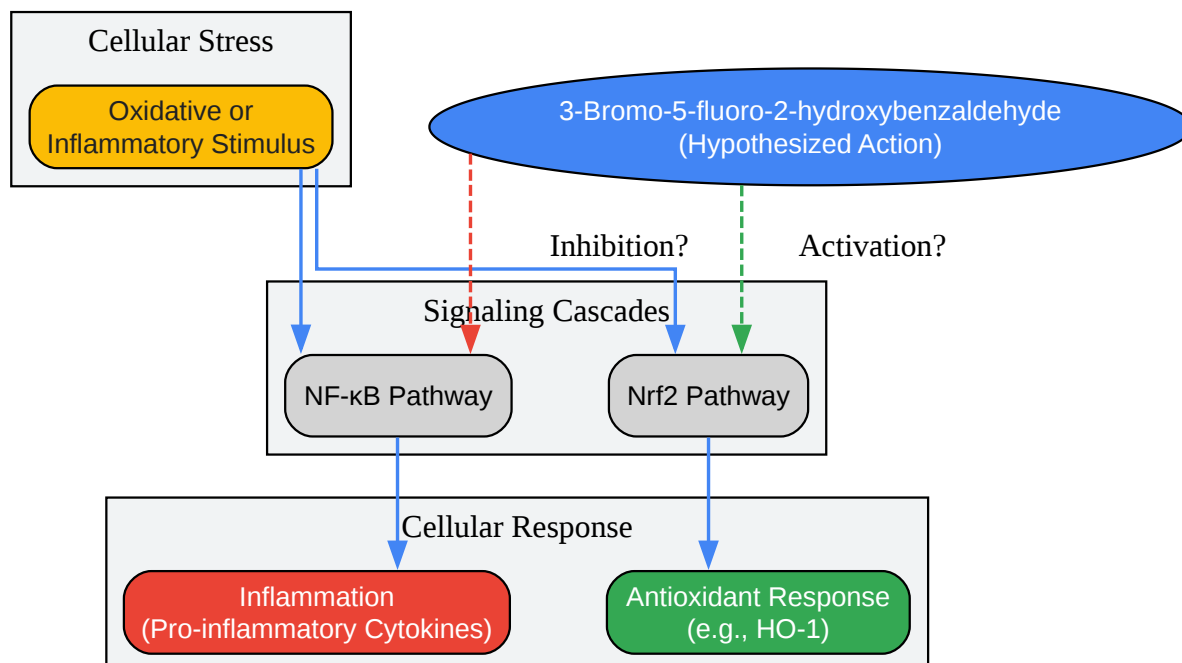
## Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** is limited in the available literature. However, the bioactivity of structurally related bromophenols suggests potential applications.

Bromophenols isolated from marine sources have been reported to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. These effects are often mediated through key cellular signaling pathways.

### Potential Signaling Pathway Involvement (Hypothetical)

Based on studies of similar bromophenols, **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** could potentially modulate inflammatory and oxidative stress pathways.



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Caption: Hypothesized modulation of NF-κB and Nrf2 signaling pathways.

It is speculated that this compound might inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation. Inhibition of this pathway would lead to a reduction in the production of pro-inflammatory cytokines.

Furthermore, it could potentially activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, which protect the cell from oxidative damage.

It is crucial to note that these are hypothesized activities based on related compounds, and experimental validation is required to confirm the biological effects of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde**.

## Safety Information

Table 3: Hazard and Precautionary Statements

Category	Information	Source
Signal Word	Warning	[1]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[1]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.	[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**3-Bromo-5-fluoro-2-hydroxybenzaldehyde** is a halogenated aromatic aldehyde with significant potential as a building block in synthetic chemistry. While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, its structural similarity to other bioactive bromophenols suggests that it may possess interesting biological properties, particularly in the areas of anti-inflammatory and antioxidant research. Further investigation is warranted to fully elucidate its chemical and biological characteristics.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-fluoro-2-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172950#3-bromo-5-fluoro-2-hydroxybenzaldehyde-molecular-structure]

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